2-(1-Amino-3-methylbutyl)-4-fluorophenol
Description
Chemical Structure and Properties 2-(1-Amino-3-methylbutyl)-4-fluorophenol (CAS: 1934732-96-3) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₆FNO and a molecular weight of 197.25 g/mol . Its structure features a phenol ring substituted with a fluorine atom at the para position (C4) and a branched 1-amino-3-methylbutyl group at the ortho position (C2).
For example, (R)-2-(1-aminoethyl)-4-fluorophenol serves as a chiral building block for anti-tumor agents via ω-transaminase-catalyzed reactions . This suggests that this compound could similarly act as a precursor in medicinal chemistry or agrochemical research.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-4-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChI Key |
SKLXTZWSLPXMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-fluorophenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminoalkyl Side Chain: The aminoalkyl side chain can be synthesized through a reductive amination process. This involves the reaction of an aldehyde with an amine in the presence of a reducing agent.
Introduction of the Fluorophenol Group: The fluorophenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile such as a phenoxide ion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(1-Amino-3-methylbutyl)-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluorophenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 2-(1-Amino-3-methylbutyl)-4-fluorophenol and related compounds:
Physicochemical and Pharmacokinetic Properties
- Solubility: Glycosylated derivatives (e.g., 4-fluorophenyl β-glucoside) exhibit higher water solubility due to the polar sugar moiety, whereas aminoalkyl-substituted fluorophenols may require formulation adjustments for bioavailability .
Biological Activity
2-(1-Amino-3-methylbutyl)-4-fluorophenol, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesis, and interaction with various biological targets, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃FNO, with a molecular weight of approximately 169.21 g/mol. The structure features a fluorobenzene ring substituted with an aminoalkyl group at the para position, which is critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of fluorobenzene compounds often possess antimicrobial properties. For instance, in vitro assays demonstrated that this compound has inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : Molecular docking studies have indicated that this compound can interact with specific enzymes, potentially acting as an inhibitor. For example, it has shown promise in inhibiting the activity of certain kinases involved in cancer progression.
- Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, leading to investigations into its effects on neuropharmacology. Preliminary studies indicate that it may influence serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against various bacterial strains | |
| Enzyme Inhibition | Potential inhibitor of kinases involved in cancer | |
| Neuropharmacological | Possible interactions with serotonin and dopamine receptors |
Case Study: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. Further modifications to the compound's structure enhanced its efficacy against resistant strains.
Case Study: Enzyme Interaction
A molecular docking study assessed the binding affinity of this compound to protein targets associated with cancer. The results suggested a strong binding affinity to the active site of cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation. This interaction could lead to the development of novel anticancer therapies targeting CDK2.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the Fluorobenzene Ring : Starting from commercially available fluorobenzene derivatives.
- Substitution Reaction : Introducing the aminoalkyl group through nucleophilic substitution reactions.
- Purification : Utilizing chromatography techniques to isolate the desired product.
Derivatives of this compound have been synthesized to enhance its biological activity. For instance, modifications at the aminoalkyl chain have yielded compounds with improved potency against specific bacterial strains and enhanced enzyme inhibition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
